N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as an antifungal and anticancer agent. The presence of multiple functional groups, including chloro, methoxy, and triazole, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Substitution Reactions: The chloro and methoxy groups are introduced via nucleophilic substitution reactions using appropriate halogenated precursors.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound under mild conditions.
Acetamide Formation: The final step involves the acylation of the amine group with an acyl chloride or anhydride to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thioether linkage.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, leading to the formation of amines or dihydrotriazoles.
Substitution: The chloro groups can undergo nucleophilic substitution reactions to introduce other functional groups such as amines or alkoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrotriazoles.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antifungal and anticancer agent due to its ability to inhibit specific enzymes and pathways in pathogenic organisms and cancer cells.
Biological Studies: The compound is used in studies to understand the mechanisms of enzyme inhibition and the role of triazole derivatives in biological systems.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of specific enzymes and molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cytochrome P450, which are involved in the biosynthesis of essential sterols in fungi and other organisms.
Molecular Pathways: It interferes with signaling pathways that regulate cell growth and proliferation, making it effective against cancer cells.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Voriconazole: A triazole antifungal with a broader spectrum of activity.
Itraconazole: Known for its use in treating systemic fungal infections.
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-{[4-(3-chloro-4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the combination of chloro, methoxy, and triazole groups, which contribute to its distinct chemical reactivity and biological activity. This makes it a valuable compound for further research and development in medicinal chemistry.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[4-(3-chloro-4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Cl2N5O2S/c1-14-3-5-17(12-18(14)25)30-22(15-7-9-26-10-8-15)28-29-23(30)33-13-21(31)27-19-11-16(24)4-6-20(19)32-2/h3-12H,13H2,1-2H3,(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIXHHTUJVUZJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C4=CC=NC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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